molecular formula C14H13ClN2 B13977031 5-Chloro-2-pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline CAS No. 524718-19-2

5-Chloro-2-pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B13977031
CAS No.: 524718-19-2
M. Wt: 244.72 g/mol
InChI Key: MSAAQJGBKBAPHK-UHFFFAOYSA-N
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Description

5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a chlorine atom at the 5th position and a pyridinyl group at the 2nd position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with isoquinoline and 4-chloropyridine as the primary starting materials.

    Hydrogenation: Isoquinoline undergoes hydrogenation in the presence of a catalyst such as palladium on carbon to form 1,2,3,4-tetrahydroisoquinoline.

    N-Alkylation: The tetrahydroisoquinoline is then subjected to N-alkylation with 4-chloropyridine under basic conditions to introduce the pyridinyl group at the 2nd position.

    Chlorination: Finally, the compound is chlorinated at the 5th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Corresponding nitrone.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2,3,4-tetrahydro-2-(4-pyridinyl)isoquinoline is unique due to the presence of both the chlorine and pyridinyl groups, which enhance its specificity and potency in biological applications. The combination of these functional groups contributes to its distinct chemical reactivity and pharmacological profile.

Properties

CAS No.

524718-19-2

Molecular Formula

C14H13ClN2

Molecular Weight

244.72 g/mol

IUPAC Name

5-chloro-2-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C14H13ClN2/c15-14-3-1-2-11-10-17(9-6-13(11)14)12-4-7-16-8-5-12/h1-5,7-8H,6,9-10H2

InChI Key

MSAAQJGBKBAPHK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)Cl)C3=CC=NC=C3

Origin of Product

United States

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